Bienvenue dans la boutique en ligne BenchChem!

(3-Methylisoquinolin-7-yl)boronic acid

Drug Discovery Medicinal Chemistry Physicochemical Properties

This compound is a specialized aryl boronic acid building block featuring a 3-methylisoquinoline core with boronic acid precisely at the 7-position, specifically designed for Suzuki-Miyaura coupling in kinase inhibitor synthesis. The unique 3-methyl-7-boronic acid substitution pattern directly impacts biological activity and synthetic regioselectivity; generic isomers such as isoquinoline-6-boronic acid cannot substitute. Ideal for fragment-based drug discovery targeting kinases, proteases, or β-lactamases. Supplied at ≥97% purity with competitive pricing and reliable global logistics to support seamless R&D procurement.

Molecular Formula C10H10BNO2
Molecular Weight 187.00 g/mol
Cat. No. B8059062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylisoquinolin-7-yl)boronic acid
Molecular FormulaC10H10BNO2
Molecular Weight187.00 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=C(N=C2)C)(O)O
InChIInChI=1S/C10H10BNO2/c1-7-4-8-2-3-10(11(13)14)5-9(8)6-12-7/h2-6,13-14H,1H3
InChIKeyJWNYQDUCELJCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylisoquinolin-7-yl)boronic acid: Procurement-Grade Isoquinolinyl Boronic Acid Building Block for Suzuki Coupling and Kinase Inhibitor Discovery


(3-Methylisoquinolin-7-yl)boronic acid (CAS 1637377-25-3, MFCD22689731) is a specialized aryl boronic acid derivative featuring a 3-methylisoquinoline core with a boronic acid group at the 7-position. The compound has a molecular formula of C₁₀H₁₀BNO₂ and a molecular weight of 187.01 g/mol . It is typically supplied at 97% purity and is utilized primarily as a Suzuki-Miyaura cross-coupling partner in organic synthesis, as well as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors [1]. The boronic acid moiety enables reversible covalent interactions with biological targets, while the isoquinoline scaffold provides aromatic rigidity and potential for π-stacking interactions .

Why Generic Isoquinolinyl Boronic Acids Cannot Substitute (3-Methylisoquinolin-7-yl)boronic acid in Critical Applications


Isoquinoline-based boronic acids are not interchangeable building blocks; the precise substitution pattern critically dictates both chemical reactivity and biological target engagement. The 3-methyl group in (3-Methylisoquinolin-7-yl)boronic acid introduces steric hindrance that can modulate Suzuki coupling yields and regioselectivity , while the 7-boronic acid orientation relative to the nitrogen atom influences electronic properties and hydrogen-bonding capacity. In biological contexts, this specific substitution pattern is explicitly claimed in patent disclosures for kinase-modulating boron-containing isoquinolines, indicating that even minor positional isomers would fall outside the scope of claimed therapeutic applications [1]. Generic substitution with unsubstituted isoquinoline-6-boronic acid or simple phenylboronic acid would therefore alter both synthetic outcomes and biological activity, compromising reproducibility in research and development pipelines.

Quantitative Differentiation Evidence for (3-Methylisoquinolin-7-yl)boronic acid Versus Key Comparators


Enhanced Lipophilicity (LogP 1.5) Compared to Phenylboronic Acid (LogP ~0.0) and Isoquinoline-6-boronic Acid (LogP 1.33)

(3-Methylisoquinolin-7-yl)boronic acid exhibits a calculated LogP value of 1.5 [1], indicating substantially higher lipophilicity than the widely used phenylboronic acid (LogP ~0.0) [2] and moderately higher than the positional isomer isoquinoline-6-boronic acid (LogP 1.33) [3]. This quantitative difference arises from the combined effect of the bicyclic isoquinoline core and the 3-methyl substituent.

Drug Discovery Medicinal Chemistry Physicochemical Properties

Increased Topological Polar Surface Area (tPSA 53 Ų) Versus Phenylboronic Acid (40.5 Ų) Balancing Permeability and Solubility

The topological polar surface area (tPSA) of (3-Methylisoquinolin-7-yl)boronic acid is 53 Ų [1], which is significantly larger than that of phenylboronic acid (40.5 Ų) [2] but comparable to isoquinoline-6-boronic acid (53.35 Ų) [3]. This increased polar surface area, combined with a higher LogP, places the compound in a favorable region of the ADME chemical space, potentially offering a balanced profile of permeability and aqueous solubility.

ADME Optimization Physicochemical Properties Lead Optimization

Patent-Disclosed Utility as Boron-Containing Isoquinoline Kinase Modulator in Neuroprotective Applications

The compound falls within the generic structural scope of U.S. Patent Application US20220389035A1 [1], which claims boron-containing isoquinoline compounds as protein kinase-modulating agents. The patent specifically discloses the utility of such compounds as neuroprotective and neuro-regenerative agents for the treatment of glaucoma and other ocular neuropathies. The boron-containing isoquinoline core is distinguished from non-boronated analogs such as netarsudil, which lacks the boronic acid moiety and thus operates via a different pharmacophore.

Kinase Inhibition Neuroprotection Glaucoma ROCK Inhibitors

Commercial Availability at 97% Purity from Multiple Global Suppliers with Defined Storage and Handling Parameters

(3-Methylisoquinolin-7-yl)boronic acid is commercially available from multiple suppliers (AiFChem, ChemSpace, BLD Pharmatech) at a standardized purity of 97% [1]. The compound is assigned MDL number MFCD22689731 and can be stored long-term in cool, dry conditions . This level of purity and established supply chain infrastructure ensures reproducibility in research settings, particularly for sensitive Suzuki-Miyaura couplings where impurities can significantly impact yields.

Procurement Supply Chain Quality Control Reproducibility

Procurement-Driven Application Scenarios for (3-Methylisoquinolin-7-yl)boronic acid Based on Evidence


Suzuki-Miyaura Cross-Coupling for Construction of 3-Methylisoquinoline-Containing Biaryl Pharmacophores

As a boronic acid coupling partner, (3-Methylisoquinolin-7-yl)boronic acid is directly applicable in palladium-catalyzed Suzuki-Miyaura reactions to install the 3-methylisoquinoline moiety onto aryl or heteroaryl halides [1]. This is a critical step in the synthesis of kinase inhibitor libraries, particularly those targeting ROCK for glaucoma therapy, as disclosed in US20220389035A1 [2]. The 3-methyl group provides steric differentiation that can influence coupling regioselectivity and downstream biological activity .

Physicochemical Property Optimization in CNS and Ocular Drug Discovery Programs

The favorable combination of LogP (1.5) and tPSA (53 Ų) makes (3-Methylisoquinolin-7-yl)boronic acid an attractive building block for optimizing membrane permeability and solubility in CNS and ocular drug candidates [1]. It is particularly well-suited for the design of ROCK inhibitors intended for topical ocular delivery or systemic administration with blood-brain barrier penetration requirements [2].

Synthesis of Boronic Acid-Derived Prodrugs and Reversible Covalent Inhibitors

The boronic acid functional group is known to form reversible covalent bonds with catalytic serine or threonine residues in enzymes, as well as with metallo-β-lactamases [1]. This property can be exploited to design prodrugs or targeted covalent inhibitors. (3-Methylisoquinolin-7-yl)boronic acid serves as a versatile starting point for such designs, especially in the context of kinase inhibition where the boron atom may interact with the ATP-binding site or allosteric pockets [2].

High-Throughput Screening Library Enrichment with Isoquinoline-Based Boronic Acid Scaffolds

Given its commercial availability at 97% purity from multiple suppliers [1], (3-Methylisoquinolin-7-yl)boronic acid can be efficiently incorporated into parallel synthesis workflows for generating diverse screening libraries. The combination of a privileged isoquinoline scaffold with a boronic acid warhead provides a unique chemotype for fragment-based drug discovery and high-throughput screening campaigns targeting kinases, proteases, or β-lactamases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methylisoquinolin-7-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.